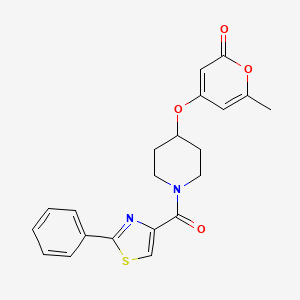

6-methyl-4-((1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one

CAS No.: 1706006-74-7

Cat. No.: VC7383151

Molecular Formula: C21H20N2O4S

Molecular Weight: 396.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1706006-74-7 |

|---|---|

| Molecular Formula | C21H20N2O4S |

| Molecular Weight | 396.46 |

| IUPAC Name | 6-methyl-4-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]oxypyran-2-one |

| Standard InChI | InChI=1S/C21H20N2O4S/c1-14-11-17(12-19(24)26-14)27-16-7-9-23(10-8-16)21(25)18-13-28-20(22-18)15-5-3-2-4-6-15/h2-6,11-13,16H,7-10H2,1H3 |

| Standard InChI Key | CUODFEPKKSSYKA-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |

Introduction

Structural Elucidation and Molecular Properties

Core Structural Components

The compound’s architecture comprises three primary heterocyclic systems:

-

Thiazole Ring: A five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. The 2-phenyl substitution on the thiazole enhances steric bulk and electronic diversity, potentially influencing receptor binding .

-

Piperidine Scaffold: A six-membered saturated ring with one nitrogen atom. The piperidine moiety is functionalized at the 4-position with an ether linkage to the pyran-2-one system, while its 1-position is acylated by the thiazole-carbonyl group .

-

Pyran-2-one System: A six-membered lactone ring with a ketone oxygen at position 2. The 6-methyl substitution and 4-oxy-piperidine linkage contribute to the molecule’s hydrophobicity and conformational rigidity.

The interplay of these systems creates a spatially constrained structure with multiple hydrogen-bond acceptors and hydrophobic domains, features often associated with drug-like properties.

Physicochemical Properties

Key physicochemical parameters are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 396.46 g/mol | |

| CAS Registry Number | 1706006-74-7 | |

| IUPAC Name | 6-Methyl-4-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]oxypyran-2-one |

The compound’s InChI identifier is InChI=1S/C21H20N2O4S/c1-14-11-17(12-19(24)26-14)27-16-7-9-23(10-8-16)21(25)18-13-28-20(22-18)15-5-3-2-4-6-15/h2-6,11-13,16H,7-10H2,1H3, enabling precise structural referencing in chemical databases.

Synthesis and Chemical Reactivity

Stability and Reactivity

The lactone ring in pyran-2-one is susceptible to hydrolysis under acidic or basic conditions, potentially yielding a carboxylic acid derivative. The thiazole’s aromaticity confers stability against electrophilic substitution, while the piperidine’s tertiary amine may participate in salt formation or N-alkylation.

Future Research Directions

Synthetic Optimization

Developing regioselective routes to minimize isomer formation during thiazole and piperidine coupling is critical. Catalytic asymmetric synthesis could yield enantiopure variants, improving target specificity .

Biological Screening

Prioritize assays for:

-

Kinase Inhibition: Screen against ABL, EGFR, and JAK kinases using fluorescence polarization assays.

-

Anti-inflammatory Activity: Measure COX-1/COX-2 inhibition in macrophage models.

-

CNS Penetration: Assess blood-brain barrier permeability via PAMPA-BBB assays.

ADME Profiling

Evaluate pharmacokinetic parameters such as solubility, metabolic stability (via liver microsomes), and plasma protein binding to guide lead optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume